molecular formula C17H18FNO5 B4850272 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B4850272
M. Wt: 335.33 g/mol
InChI Key: UVYHRCCIYLDGCQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenoxy group and a trimethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Preparation of 2-fluorophenoxyacetic acid: The 2-fluorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-fluorophenoxyacetic acid.

    Amidation Reaction: The 2-fluorophenoxyacetic acid is then coupled with 3,4,5-trimethoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)ethylamine.

    Substitution: Formation of 2-(2-aminophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, particularly in drug design and development.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to certain proteins, while the trimethoxyphenyl group can modulate the compound’s overall pharmacokinetic properties. This dual functionality allows the compound to effectively inhibit or activate specific biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-(2-bromophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-(2-iodophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

Compared to its halogenated analogs, 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5/c1-21-14-8-11(9-15(22-2)17(14)23-3)19-16(20)10-24-13-7-5-4-6-12(13)18/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYHRCCIYLDGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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